2-Formylbenzofuran-3-ylboronic acid
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Overview
Description
2-Formylbenzofuran-3-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzofuran ring with a formyl substituent. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylbenzofuran-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the reaction of borate esters with organic halides under controlled conditions . The process is scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Formylbenzofuran-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: 2-Carboxybenzofuran-3-ylboronic acid.
Reduction: 2-Hydroxymethylbenzofuran-3-ylboronic acid.
Substitution: Various aryl-substituted benzofuran derivatives.
Scientific Research Applications
2-Formylbenzofuran-3-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formylbenzofuran-3-ylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing applications and enzyme inhibition . The formyl group can undergo nucleophilic addition reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- 2-Formylbenzofuran-5-ylboronic acid
Comparison: 2-Formylbenzofuran-3-ylboronic acid is unique due to the presence of both a boronic acid group and a formyl group on the benzofuran ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C9H7BO4 |
---|---|
Molecular Weight |
189.96 g/mol |
IUPAC Name |
(2-formyl-1-benzofuran-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BO4/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5,12-13H |
InChI Key |
UJWCAIVPWFGMIF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(OC2=CC=CC=C12)C=O)(O)O |
Origin of Product |
United States |
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